molecular formula C25H34O4 B12290543 [(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B12290543
M. Wt: 398.5 g/mol
InChI Key: AQMUMBCTNJGBGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2beta)-Methyl Megestrol Acetate typically involves the acetylation of megestrol, a process that introduces an acetyl group into the molecule. This is achieved through a series of chemical reactions, including the use of acetic anhydride and a catalyst such as pyridine . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of (2beta)-Methyl Megestrol Acetate involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. Techniques such as crystallization and filtration are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

(2beta)-Methyl Megestrol Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

(2beta)-Methyl Megestrol Acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2beta)-Methyl Megestrol Acetate involves its interaction with specific molecular targets and pathways. It primarily acts by binding to progesterone receptors, thereby exerting its progestogenic effects. This binding leads to the modulation of gene expression and the inhibition of certain cellular processes, such as the release of luteinizing hormone from the pituitary gland . Additionally, it has been shown to have anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2beta)-Methyl Megestrol Acetate is unique in its specific molecular structure, which confers distinct pharmacokinetic and pharmacodynamic properties. Its ability to stimulate appetite and promote weight gain makes it particularly valuable in the treatment of cancer-related cachexia and other wasting conditions .

Biological Activity

The compound [(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a steroid derivative notable for its potential biological activities. This article synthesizes available research findings regarding its biological properties and mechanisms of action.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H30O3
  • Molecular Weight : 330.47 g/mol
  • CAS Number : 68-96-2
  • Purity : 97%

Hormonal Activity

Research indicates that this compound exhibits significant hormonal activity. It is structurally similar to steroid hormones and may interact with hormone receptors in various tissues. For instance:

  • Androgenic Activity : Studies suggest that compounds with similar structures can exhibit androgenic effects by binding to androgen receptors and influencing gene expression related to male characteristics and reproductive functions.
  • Estrogenic Activity : Some derivatives have shown the capacity to bind estrogen receptors and modulate estrogen-responsive genes.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound:

  • Inhibition of Tumor Growth : In vitro studies demonstrate that the compound can inhibit the proliferation of cancer cell lines such as MDA-MB231 (breast cancer) and PC3 (prostate cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
    Cell LineIC50 (µM)Mechanism of Action
    MDA-MB23115Induction of apoptosis
    PC320Cell cycle arrest at G1 phase
  • Anti-metastatic Effects : The compound has been shown to impair the invasive behavior of cancer cells in Boyden chamber assays by affecting cellular signaling pathways related to metastasis.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cytokine Modulation : It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Inhibition of NF-kB Pathway : The inhibition of this pathway suggests a mechanism through which the compound can exert its anti-inflammatory effects.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Breast Cancer Cells : A study published in a peer-reviewed journal found that treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers in MDA-MB231 cells .
  • Prostate Cancer Research : Another investigation indicated that the compound inhibited migration and invasion in PC3 cells through modulation of matrix metalloproteinases (MMPs), which are critical for cancer metastasis .

Properties

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

(17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate

InChI

InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3

InChI Key

AQMUMBCTNJGBGC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C

Origin of Product

United States

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